molecular formula C27H36N8O7 B1207601 benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 78333-16-1

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No. B1207601
CAS RN: 78333-16-1
M. Wt: 584.6 g/mol
InChI Key: QQAMHXAMINMQBZ-GMAHTHKFSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multistep chemical processes. For example, the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid demonstrates a complex synthetic route involving acid-catalyzed treatment and enaminone reaction steps to yield various substituted carbamates (Pirc, Bevk, Grdadolnik, & Svete, 2003).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms within a molecule. For instance, the structural analysis of polyhalogenated nitrobutadienes and their reaction products, including nitro-enamines and -imines, provides insight into the geometric and electronic structure of complex molecules, which can be analogous to understanding the structure of benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate (Zapol'skii, Namyslo, Gjikaj, & Kaufmann, 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds like benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate can be highly selective and yield various biologically active products. For example, the synthesis and characterization of substituted benzyl N-nitrosocarbamates highlight the potential for designing photolabile structures, indicating the diverse chemical reactivity and applications of such molecules (Venkata, Shamo, & Benin, 2009).

Physical Properties Analysis

The physical properties of complex organic compounds are determined by their molecular structure, which affects their solubility, melting point, and other physical characteristics. Studies on similar molecules can provide insights into the behavior of benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, are crucial for understanding the applications and handling of complex molecules. For example, the acidity of benzoylcarbamates in dimethyl sulfoxide and their behavior in the Mitsunobu reaction highlight the nuanced chemical properties that could be relevant for benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate (Koppel et al., 1993).

Scientific Research Applications

Peptide Synthesis and Conjugate Addition

  • Peptide Synthesis : Peptides and their mimetics are important in various biochemical processes and therapeutic applications. A related study describes the synthesis and characterization of benzyl carbamate derivatives, used as powerful acylating agents in preparing peptides, highlighting the relevance of similar compounds in peptide synthesis and drug development Hasan Küçükbay & Nesrin Buğday, 2014.

  • Conjugate Addition : The conjugate addition of amines to chiral acrylates, including the synthesis of vicinal diamine derivatives, represents a key reaction in organic synthesis. This method can be utilized for constructing complex molecules with high stereocontrol, indicating the potential use of related compounds in asymmetric synthesis and medicinal chemistry Doo-Ha Yoon et al., 2010.

Synthesis of Amino Acid Derivatives

  • Amino Acid Derivatives : The development of novel amino acid derivatives is crucial for creating new therapeutic agents. One study focused on the synthesis of amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety, demonstrating excellent fungicidal activity. This suggests that similar compounds may serve as lead compounds for developing new fungicides or possibly other types of bioactive agents L. Tian et al., 2021.

Application in Bactericidal Agents

  • Bactericidal Activity : Some compounds show potential as bactericidal agents against resistant strains like MRSA, highlighting the importance of structural analogs in developing new antibiotics. A study evaluated the bactericidal activity of substituted benzamides, emphasizing the role of molecular design in enhancing antibacterial efficacy Iveta Zadrazilova et al., 2015.

properties

IUPAC Name

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-24(37)21(9-6-14-30-26(28)29)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23,32H,6,9,14-16H2,1-2H3,(H,31,38)(H,34,39)(H4,28,29,30)(H,33,36,37)/t21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMHXAMINMQBZ-GMAHTHKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60999688
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60999688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

CAS RN

78333-16-1
Record name Carbobenzoxyvalyl-glycyl-arginine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078333161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60999688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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